

# 3-Bromo-5-methoxyphenylboronic acid physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Bromo-5-methoxyphenylboronic acid

**Cat. No.:** B1284284

[Get Quote](#)

## Technical Guide: 3-Bromo-5-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3-Bromo-5-methoxyphenylboronic acid** is a valuable synthetic intermediate belonging to the class of arylboronic acids. Its trifunctional nature, featuring a bromo group, a methoxy group, and a boronic acid moiety on a phenyl ring, makes it a versatile building block in organic synthesis. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry and materials science for the construction of complex molecular architectures. The strategic placement of the substituents allows for regioselective modifications, providing a pathway to a diverse array of biaryl compounds and other intricate organic molecules. This guide provides a comprehensive overview of the known physical properties of **3-Bromo-5-methoxyphenylboronic acid**, details established experimental protocols for the characterization of boronic acids, and illustrates its application in a typical cross-coupling reaction.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-5-methoxyphenylboronic acid**. It is important to note that while some data are readily available from commercial and database sources, experimentally determined values for properties such as melting point, solubility, and pKa for this specific molecule are not consistently published. The data presented here is a compilation of reported values and estimations based on structurally related compounds.

| Property          | Value                                                                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 849062-12-0 <a href="#">[1]</a> <a href="#">[2]</a>                                                                                                                 |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> BBrO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                         |
| Molecular Weight  | 230.85 g/mol <a href="#">[1]</a>                                                                                                                                    |
| Appearance        | Solid <a href="#">[3]</a>                                                                                                                                           |
| Boiling Point     | 367.9 °C at 760 mmHg                                                                                                                                                |
| Density           | 1.61 g/cm <sup>3</sup>                                                                                                                                              |
| Melting Point     | Not explicitly reported. For the structurally similar 3-Bromo-5-methoxybenzoic acid, a melting point range of 190.0-196.0 °C has been reported. <a href="#">[4]</a> |
| Solubility        | Data not available. Generally soluble in organic solvents like methanol, ethanol, and acetone.                                                                      |
| pKa               | Data not available. Arylboronic acids typically have pKa values in the range of 8-10. <a href="#">[5]</a>                                                           |

## Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific molecule are not available in the public domain. However, the following sections describe general and widely accepted methodologies for the characterization of boronic acids.

### Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

**Apparatus:**

- Melting point apparatus (e.g., Gallenkamp, Stuart SMP10)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

**Procedure:**

- Ensure the sample of **3-Bromo-5-methoxyphenylboronic acid** is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed approximate melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

## Spectroscopic Analysis

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

**Instrumentation:**

- NMR spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500 MHz for  $^1\text{H}$  NMR).

**Sample Preparation:**

- Dissolve approximately 5-10 mg of **3-Bromo-5-methoxyphenylboronic acid** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ).
- Transfer the solution to an NMR tube.

**Data Acquisition (General Parameters):**

- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64 (dependent on sample concentration).
  - Relaxation delay: 1-5 seconds.
  - The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled experiment.
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.

**Expected Spectral Features (Illustrative, based on similar structures):**

- $^1\text{H}$  NMR: Aromatic protons in the region of  $\delta$  7.0-8.0 ppm, a singlet for the methoxy group protons around  $\delta$  3.8 ppm, and a broad singlet for the boronic acid protons ( $-\text{B}(\text{OH})_2$ ) which may be exchangeable with  $\text{D}_2\text{O}$ .

- $^{13}\text{C}$  NMR: Aromatic carbon signals in the region of  $\delta$  110-160 ppm, and a methoxy carbon signal around  $\delta$  55 ppm. The carbon attached to the boron atom will also be present in the aromatic region.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

- FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

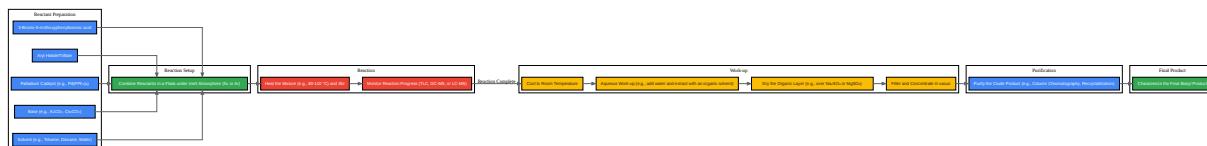
Sample Preparation (ATR Method):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Scan the sample over a typical wavenumber range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- The spectrum is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

Expected Characteristic Absorption Bands:

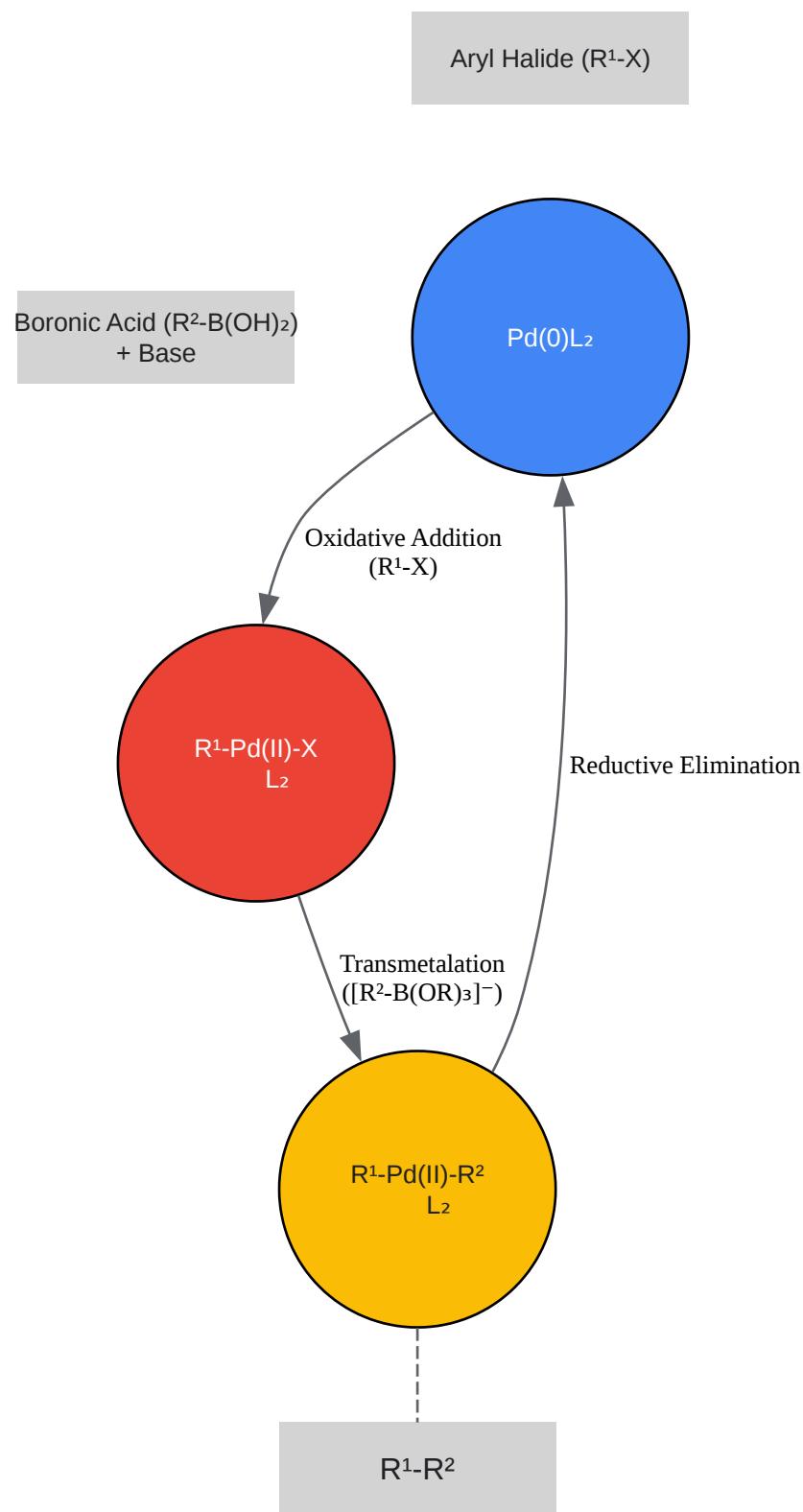

- O-H stretching (of the  $\text{B}(\text{OH})_2$  group): A broad band in the region of 3200-3600  $\text{cm}^{-1}$ .
- C-H stretching (aromatic and methoxy): Around 2850-3100  $\text{cm}^{-1}$ .
- C=C stretching (aromatic ring): Peaks in the region of 1400-1600  $\text{cm}^{-1}$ .
- C-O stretching (methoxy group): A strong band around 1000-1300  $\text{cm}^{-1}$ .
- B-O stretching: Around 1300-1400  $\text{cm}^{-1}$ .
- C-Br stretching: In the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

# Application in Suzuki-Miyaura Coupling

**3-Bromo-5-methoxyphenylboronic acid** is a key reactant in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.<sup>[6]</sup>

## General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing **3-Bromo-5-methoxyphenylboronic acid**.




[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide ( $R^1-X$ ) to form a Pd(II) complex.
- Transmetalation: The organoboron species (formed from the boronic acid and a base) transfers its organic group ( $R^2$ ) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups ( $R^1$  and  $R^2$ ) are coupled and eliminated from the palladium center, forming the desired biaryl product ( $R^1-R^2$ ) and regenerating the Pd(0) catalyst.[6]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 3-Bromo-5-methoxyphenylboronic acid – Biotuva Life Sciences [biotuva.com]
- 3. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-5-methoxyphenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284284#3-bromo-5-methoxyphenylboronic-acid-physical-properties\]](https://www.benchchem.com/product/b1284284#3-bromo-5-methoxyphenylboronic-acid-physical-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)